molecular formula C20H18BrNO4 B11502913 4-acetyl-1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11502913
M. Wt: 416.3 g/mol
InChI Key: VDMDBLGRFQCHFD-UHFFFAOYSA-N
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Description

4-acetyl-1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the acetyl, bromo, methyl, hydroxy, and methoxy groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would produce an alcohol.

Scientific Research Applications

4-acetyl-1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrroles and related heterocyclic compounds. Examples include:

  • 4-acetyl-1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-acetyl-1-(3-chloro-4-methylphenyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

What sets 4-acetyl-1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H18BrNO4/c1-11-7-8-14(10-16(11)21)22-18(13-5-4-6-15(9-13)26-3)17(12(2)23)19(24)20(22)25/h4-10,18,24H,1-3H3

InChI Key

VDMDBLGRFQCHFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC(=CC=C3)OC)Br

Origin of Product

United States

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